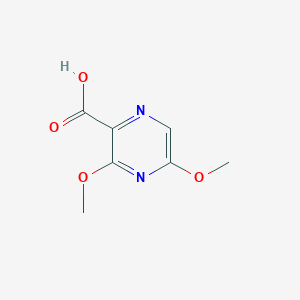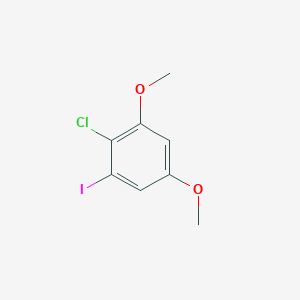![molecular formula C22H27N3O2 B2751284 2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide CAS No. 861428-77-5](/img/structure/B2751284.png)
2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenoxypropyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide typically involves multiple steps. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction between carboxylic acids and amines. This method is widely used for the preparation of amides, esters, and anhydrides . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodiazole ring may lead to the formation of benzoxazole derivatives, while reduction may yield benzodiazoline derivatives.
Applications De Recherche Scientifique
2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activities. This compound may also affect cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenampromide: This compound has a similar structure but lacks the phenoxypropyl group.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has an indole ring instead of a benzodiazole ring.
Uniqueness
2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is unique due to its combination of a benzodiazole ring and a phenoxypropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-methyl-N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17(2)22(26)23-14-13-21-24-19-11-6-7-12-20(19)25(21)15-8-16-27-18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUGAJRIYQDOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide](/img/structure/B2751201.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)

![4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2751205.png)
![(4Z,5Z)-5-[(furan-2-yl)methylidene]-4-(phenylimino)-1,3-thiazolidin-2-one](/img/structure/B2751207.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)

![Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751211.png)



![5-chloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2751218.png)
![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2751219.png)

